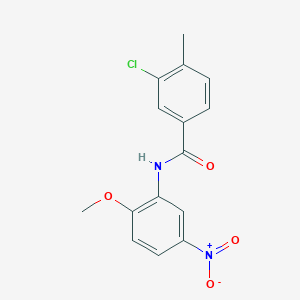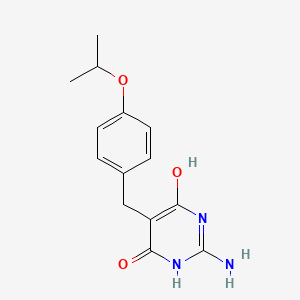
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole is a compound that has drawn significant interest in scientific research. It is a heterocyclic compound that contains a benzimidazole ring and a pyrrole ring. The compound is also known as SK&F 86002, and it has a molecular weight of 219.3 g/mol. In
作用机制
The mechanism of action of 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in cancer research, the compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to inhibit the activity of the beta-secretase enzyme, which is involved in the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. In cancer research, the compound has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, the compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain and improve cognitive function. In Parkinson's disease research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to protect dopaminergic neurons from oxidative stress and reduce motor deficits.
实验室实验的优点和局限性
The advantages of using 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole in lab experiments include its potential therapeutic applications in various diseases, its ability to modulate various signaling pathways in the body, and its ability to induce apoptosis in cancer cells. However, the limitations of using the compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
未来方向
There are numerous future directions for research on 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole. One direction is to explore the compound's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to investigate the compound's mechanism of action in more detail, particularly in relation to its effects on various signaling pathways in the body. Additionally, future research could focus on improving the synthesis method of the compound to increase its yield and reduce its toxicity. Finally, further studies could investigate the potential of 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole as a diagnostic tool for various diseases.
合成方法
The synthesis of 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with methyl isocyanide in the presence of a catalyst. The reaction proceeds through a multistep process that involves the formation of an intermediate compound, which is then converted into the final product. The yield of the synthesis method is dependent on the reaction conditions, including temperature, pressure, and reaction time.
科学研究应用
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been the subject of numerous scientific research studies. The compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, the compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to protect dopaminergic neurons from oxidative stress.
属性
IUPAC Name |
1-methyl-2-(1-methylpyrrol-2-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-15-9-5-8-12(15)13-14-10-6-3-4-7-11(10)16(13)2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBSXIPKDCHDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808760 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-2-(1-methylpyrrol-2-yl)benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)

![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)
![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)



![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)


